molecular formula C12H19F2NO4 B2814892 (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid CAS No. 478698-32-7

(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B2814892
CAS No.: 478698-32-7
M. Wt: 279.284
InChI Key: BEKSOLPMSVHHRU-ZETCQYMHSA-N
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Description

(R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrrolidine ring with difluoro and dimethyl substituents, as well as a Boc-protected carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor, such as a di-substituted amino acid derivative, under acidic or basic conditions. The difluoro and dimethyl groups are introduced through specific halogenation and methylation reactions, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the carboxylic acid group to its corresponding ester or amide.

  • Reduction: Reduction of the difluoro groups to difluoromethyl groups.

  • Substitution: Replacement of the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as thionyl chloride or carbodiimides (e.g., DCC, EDC) are used.

  • Reduction: Metal hydrides (e.g., lithium aluminum hydride) or hydrogenation catalysts (e.g., palladium on carbon) are employed.

Major Products Formed: The major products formed from these reactions include various esters, amides, and other derivatives of the original compound, which can be further utilized in subsequent synthetic steps or applications.

Scientific Research Applications

Chemistry: In chemistry, (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, as well as to develop inhibitors or probes for biological targets. Its difluoro and dimethyl groups can enhance binding affinity and specificity.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. For example, they could be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • (S)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

  • (R)-1-Boc-3,3-dimethylpyrrolidine-2-carboxylic acid

  • (R)-1-Boc-4,4-difluoropiperidine-2-carboxylic acid

Uniqueness: (R)-1-Boc-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both difluoro and dimethyl groups on the pyrrolidine ring

Properties

IUPAC Name

(2R)-4,4-difluoro-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-12(13,14)11(4,5)7(15)8(16)17/h7H,6H2,1-5H3,(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKSOLPMSVHHRU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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